![molecular formula C11H12F3N3OS B2477267 N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 477886-39-8](/img/structure/B2477267.png)
N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
The synthesis of such compounds often involves the use of organofluorine chemistry. Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyrazole ring. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
The trifluoromethyl group in the compound can undergo various chemical reactions. For example, it can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It can also participate in the synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 3-(Trifluoromethyl)pyrazole, has a boiling point of 70 °C/2 mmHg and a melting point of 45-47 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of derivatives similar to the compound have been synthesized for biological evaluations. For example, Allan et al. (2009) synthesized a series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting co-activator associated arginine methyltransferase 1 (CARM1), with thiophene analogues demonstrating superior potency compared to other heteroaryl fragments (Allan et al., 2009).
Chemical Synthesis Techniques
Efficient synthesis methods for related compounds have been developed. Prabakaran et al. (2012) demonstrated an effective synthesis method for 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, showcasing high yield and purity (Prabakaran et al., 2012).
Antifungal and Antimicrobial Activities
Several studies have explored the antifungal and antimicrobial activities of pyrazole carboxamide derivatives. Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives and found moderate antifungal activities against phytopathogenic fungi (Wu et al., 2012). Similarly, Kamal El-Dean et al. (2015) reported the synthesis of thieno[2,3-c]pyrazole compounds with significant antibacterial and anti-inflammatory properties (Kamal El-Dean et al., 2015).
Novel Applications and Synthesis
Novel applications and methods of synthesis for related compounds have been explored. Aly (2016) described a method for synthesizing heterocyclic compounds based on thieno[3,2-c]pyrazole derivative for antimicrobial evaluation, showing moderate to high antimicrobial activity against various microorganisms (Aly, 2016).
Advanced Chemical Characterization
In-depth chemical characterization of these compounds has been conducted. McLaughlin et al. (2016) provided extensive analytical characterization of a related compound, highlighting the importance of correct identification in research chemicals (McLaughlin et al., 2016).
Eigenschaften
IUPAC Name |
1-methyl-N-propan-2-yl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3OS/c1-5(2)15-9(18)7-4-6-8(11(12,13)14)16-17(3)10(6)19-7/h4-5H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTAKXCLLOMRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

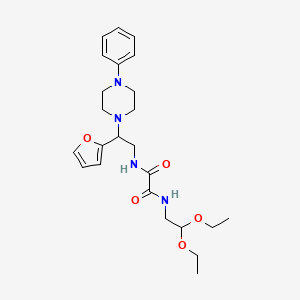
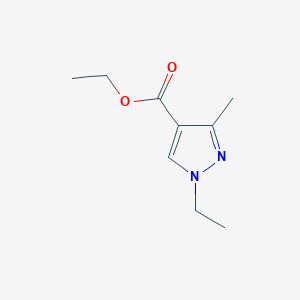
![Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2477187.png)
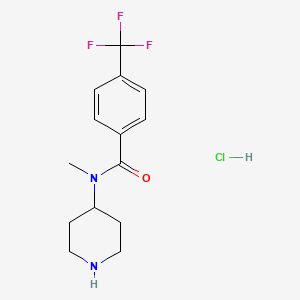
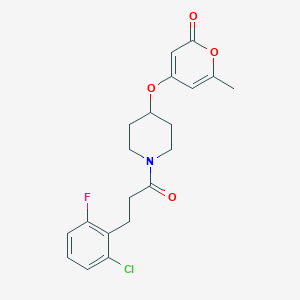
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2477190.png)
![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)
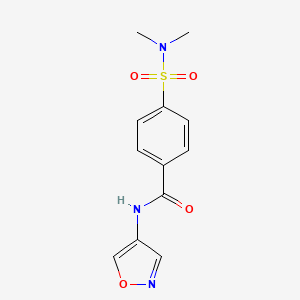
![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)

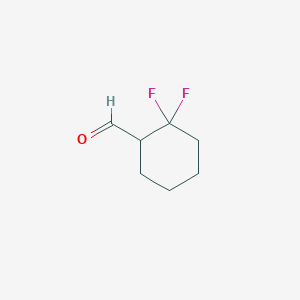
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)
![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)